5-Chloro-2-methylpyrimidin-4(3H)-one
Description
5-Chloro-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a keto group at the 4th position of the pyrimidine ring.
Properties
IUPAC Name |
5-chloro-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOKLMPIJLWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663966 | |
| Record name | 5-Chloro-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26732-04-7 | |
| Record name | 5-Chloro-2-methylpyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90663966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methylpyrimidin-4(3H)-one can be synthesized through various methods. One common method involves the reaction of 2-methylimidazole with hexachloroacetone. The reaction typically occurs under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms and other substituents.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications, which can be categorized into the following areas:
Medicinal Chemistry
5-Chloro-2-methylpyrimidin-4(3H)-one has shown promise as a potential therapeutic agent due to its biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated its effectiveness against common pathogens, suggesting its potential use in developing new antibiotics.
- Anticancer Properties : The compound has been evaluated for anticancer activity. In vitro studies showed that it can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular processes related to oxidative stress response.
Agrochemicals
The compound is also explored in the field of agrochemicals:
- Pesticide Development : Due to its biological activity, this compound is being investigated as a building block for developing novel pesticides. Its structure allows for modifications that can enhance efficacy against agricultural pests while minimizing environmental impact.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex heterocyclic compounds. Its unique structure enables chemists to create derivatives with tailored properties for specific applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against a range of pathogens. The compound was tested against several bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL. This study underscores its potential application in developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was evaluated against multiple cancer cell lines using the National Cancer Institute's NCI-60 panel. The compound demonstrated promising cytostatic activity, particularly against non-small cell lung cancer (NSCLC) cell lines, with an observed growth inhibition value of 86% at a concentration of 10 µM .
| Cell Line | Growth Inhibition (%) at 10 µM |
|---|---|
| HOP-92 (NSCLC) | 86 |
| HCT-116 (Colorectal) | 40 |
| SK-BR-3 (Breast) | 46 |
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylpyrimidine: Similar in structure but lacks the keto group at the 4th position.
2-Methyl-4(3H)-pyrimidinone: Similar but lacks the chlorine atom at the 5th position.
5-Chloro-4(3H)-pyrimidinone: Similar but lacks the methyl group at the 2nd position.
Uniqueness
5-Chloro-2-methylpyrimidin-4(3H)-one is unique due to the combination of the chlorine atom, methyl group, and keto group on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Overview
5-Chloro-2-methylpyrimidin-4(3H)-one is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure, characterized by a pyrimidine core with chlorine and methyl substitutions, positions it as a potential candidate for various therapeutic applications, including antimicrobial and anticancer properties.
- Chemical Formula : CHClNO
- Molecular Weight : 162.56 g/mol
- CAS Number : 26732-04-7
The biological effects of this compound are attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or modulate the activity of these targets, leading to various therapeutic effects. For instance, its ability to inhibit phosphodiesterase (PDE) enzymes has been noted, which is crucial in the development of drugs aimed at treating conditions like schizophrenia and other neuropsychiatric disorders .
Antimicrobial Activity
Research indicates that this compound exhibits notable antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Anticancer Activity
In cancer research, derivatives of this compound have been evaluated for their antiproliferative effects against various cancer cell lines. Notably, compounds derived from this scaffold have shown promising results in inhibiting cell growth in:
- Non-Small Cell Lung Cancer (NSCLC)
- Colorectal Carcinoma (HCT-116)
- Breast Cancer (SK-BR-3)
For example, one derivative exhibited a growth inhibition (GI) value of 86.28% against the HOP-92 NSCLC cell line at a concentration of 10 μM .
Study 1: PDE Inhibition
A study focused on optimizing derivatives of this compound for their potency as PDE inhibitors highlighted the compound's ability to enhance ligand binding efficiency significantly. Modifications in the chemical structure led to improved pharmacokinetic profiles while maintaining high potency levels .
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of various pyrimidine derivatives was assessed, revealing that the presence of halogen substituents significantly enhanced biological activity. The study concluded that compounds similar to this compound could serve as promising candidates for developing new antimicrobial agents .
Research Findings Summary Table
Q & A
Advanced Question
- SC-XRD : Identifies tautomeric forms (e.g., 4-amino-5-fluoropyrimidin-2(1H)-one vs. its isomer 2-amino-5-fluoropyrimidin-4(3H)-one in a 1:1 co-crystal) .
- Solid-state NMR : Distinguishes polymorphs by ¹³C chemical shifts.
- Thermal analysis (DSC/TGA) : Detects phase transitions or solvent loss in hydrates .
How are solvent and temperature optimized for crystallization of pyrimidinone derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
